DG172 dihydrochloride
Description
Overview of Nuclear Receptors in Biological Regulation
Nuclear receptors are a critical class of proteins that sense a variety of molecules such as steroids, thyroid hormones, and vitamins. wikipedia.org These receptors are ligand-regulated transcription factors, meaning they require a molecule (a ligand) to bind to them to become active. nih.govembopress.org Once activated by a ligand, they directly regulate the transcription of genes involved in a wide array of biological processes, including development, homeostasis, and metabolism. wikipedia.orgnih.gov
A key characteristic that distinguishes nuclear receptors from other receptor types is their ability to bind directly to DNA and control the expression of adjacent genes. wikipedia.org This interaction occurs at specific DNA sequences known as hormone response elements (HREs). frontiersin.org The binding of a ligand induces a conformational change in the receptor, which then modulates gene expression, either by activating or repressing it. wikipedia.org Nuclear receptors can also influence the activity of other transcription factors through a process called transrepression. wikipedia.org They play fundamental roles in coordinating cellular and tissue responses to both internal and environmental signals. embopress.orgfrontiersin.org The human genome encodes 48 nuclear receptors, which are structurally characterized by a central, conserved DNA-binding domain and a larger ligand-binding domain at the C-terminus. nih.gov
Significance of Peroxisome Proliferator-Activated Receptors (PPARs) in Cellular Processes
Peroxisome Proliferator-Activated Receptors (PPARs) are members of the nuclear receptor superfamily and are activated by ligands, including fatty acids and their derivatives. nih.govpnas.org They are considered crucial regulators of lipid and glucose homeostasis, acting as "lipid and insulin (B600854) sensors". nih.gov There are three distinct PPAR isoforms, or subtypes, identified as PPARα, PPARβ/δ (also known as PPARδ), and PPARγ, each encoded by a different gene. nih.govnih.govmdpi.com
These isoforms have different tissue distribution profiles and, consequently, distinct biological functions. nih.govmdpi.com
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, kidney, and muscle. Its activation primarily influences the metabolism of fatty acids and can lead to lower lipid levels. nih.govnih.gov
PPARβ/δ is found in many tissues, including the brain, skin, and adipose tissue. mdpi.com It is involved in the oxidation of fatty acids, particularly in skeletal and cardiac muscle, and also plays a role in regulating blood glucose and cholesterol. nih.gov
PPARγ is most abundantly expressed in adipose tissue and is a central regulator of adipogenesis (the formation of fat cells), energy balance, and lipid biosynthesis. nih.govpnas.org
To regulate gene expression, PPARs form a heterodimer with the Retinoid X Receptor (RXR). nih.govgenecards.org This PPAR-RXR complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby controlling their transcription. nih.govnih.gov
Therapeutic Modalities Targeting PPAR Isoforms
The vital role of PPARs in regulating metabolic processes has made them significant targets for therapeutic intervention, particularly for metabolic diseases. pnas.orgnih.gov Synthetic ligands have been developed to specifically modulate the activity of different PPAR isoforms. embopress.org
Pharmacological agents targeting PPARs include:
Fibrates: These compounds are PPARα agonists (activators). They are widely used in the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood, as they effectively lower triglyceride levels. nih.govnih.gov
Thiazolidinediones (TZDs): This class of drugs, which includes rosiglitazone (B1679542) and pioglitazone, are potent agonists of PPARγ. nih.gov By activating PPARγ, they improve insulin sensitivity and are used in the management of type 2 diabetes. nih.govpnas.org
The distinct functions of the PPAR isoforms have led to the development of ligands with varying selectivity. While fibrates target PPARα and TZDs target PPARγ, research has also focused on dual PPARα/γ agonists for treating diabetic dyslipidemia. mdpi.com The therapeutic potential of targeting PPARs extends to other conditions as well, including inflammation and certain cancers, making it an active area of drug discovery. nih.govnih.govaacrjournals.org
Contextualizing DG172 Dihydrochloride (B599025) within PPAR Ligand Discovery
Within the extensive field of PPAR ligand research, DG172 dihydrochloride has been identified as a selective and potent Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) antagonist. medchemexpress.comfishersci.at An antagonist is a type of ligand that blocks or dampens the agonist-mediated response of a receptor. Some sources also classify DG172 as an inverse agonist, a ligand that reduces the basal (constitutive) activity of a receptor in the absence of an agonist. rndsystems.combio-techne.commedkoo.com
DG172, with the chemical name (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile, was developed as a tool to study the specific functions of the PPARβ/δ isoform. medchemexpress.comcaltagmedsystems.co.uk Its selectivity for PPARβ/δ allows researchers to investigate the physiological and pathological roles of this particular receptor subtype without significantly affecting PPARα and PPARγ. selleckchem.com
Research has shown that this compound inhibits the agonist-induced activity of PPARβ/δ and enhances the recruitment of transcriptional corepressors, which are proteins that decrease gene transcription. medchemexpress.comselleckchem.com A specific effect noted in laboratory studies is its ability to down-regulate the transcription of the PPARβ/δ target gene Angptl4 in mouse myoblasts. medchemexpress.comrndsystems.comselleckchem.com Furthermore, studies have explored its effects on cell differentiation, noting that it promotes the differentiation of dendritic cells from mouse bone marrow cells. medchemexpress.comrndsystems.com In the context of cancer research, DG172 has been investigated for its ability to inhibit the invasion of certain breast cancer cells. oncotarget.com As an orally bioavailable compound, it serves as a valuable chemical probe for elucidating the complex roles of PPARβ/δ. rndsystems.combio-techne.com
Research Findings on this compound
Chemical and Pharmacological Properties
| Property | Value | Source(s) |
| Full Chemical Name | (Z)-2-(2-bromophenyl)-3-(4-(4-methylpiperazin-1-yl)phenyl)acrylonitrile dihydrochloride | medkoo.com |
| Molecular Formula | C₂₀H₂₂BrCl₂N₃ | medchemexpress.com |
| Molecular Weight | 455.22 g/mol | medchemexpress.comrndsystems.com |
| CAS Number | 1361504-77-9 | medchemexpress.comrndsystems.com |
| Target | PPARβ/δ | medchemexpress.comselleckchem.com |
| Activity | Selective Antagonist / Inverse Agonist | medchemexpress.comrndsystems.combio-techne.com |
| IC₅₀ (PPARβ/δ) | 26.9 nM / 27 nM | medchemexpress.comfishersci.atrndsystems.comadooq.com |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vitro Research Highlights
| Research Area | Finding | Source(s) |
| Gene Expression | Inhibits Angiopoietin-like 4 (Angptl4) gene expression in mouse myoblasts with an IC₅₀ of 9.5 nM. | rndsystems.combio-techne.comadooq.com |
| Mechanism | Enhances the recruitment of transcriptional corepressors to PPARβ/δ. | medchemexpress.comselleckchem.com |
| Cell Differentiation | Augments GM-CSF/IL-4-induced differentiation of mature dendritic cells from bone marrow cells. | rndsystems.combio-techne.com |
| Oncology | Inhibits serum- and TGFβ-induced invasion of ER-/MDA-MB231 breast cancer cells. | oncotarget.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3.2ClH/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21;;/h2-9,14H,10-13H2,1H3;2*1H/b17-14+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABUORLIDVBCPI-WTLOABTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Pharmacology of Dg172 Dihydrochloride
Identification of DG172 Dihydrochloride (B599025) as a PPARβ/δ Ligand
DG172 dihydrochloride is a synthetically developed compound identified as a potent and selective ligand for the PPARβ/δ isoform. medchemexpress.comuni-marburg.de Its discovery was the result of structure-activity relationship (SAR) studies aimed at creating derivatives with optimal binding affinity and functional properties. uni-marburg.de
Selectivity Profiling against PPAR Isoforms (α, β/δ, γ)
A critical aspect of the pharmacological profile of this compound is its high selectivity for the PPARβ/δ isoform over the other two subtypes, PPARα and PPARγ. uni-marburg.de Research has confirmed that binding of DG172 to PPARα and PPARγ is negligible, highlighting its specificity. uni-marburg.de This selectivity is crucial for its use as a research tool to investigate the specific functions of PPARβ/δ without the confounding effects of activating the other isoforms. uni-marburg.de
Characterization as an Inverse Agonist of PPARβ/δ
This compound is characterized as an inverse agonist of PPARβ/δ. rndsystems.commedkoo.combio-techne.com Unlike a neutral antagonist that simply blocks the action of an agonist, an inverse agonist reduces the basal or constitutive activity of the receptor. This compound demonstrates this property with a reported IC50 value of approximately 27 nM in competitive TR-FRET assays. medchemexpress.comselleckchem.com This indicates a high potency in its ability to inhibit the basal activity of PPARβ/δ. medchemexpress.comrndsystems.commedkoo.comselleckchem.com
Mechanisms of PPARβ/δ Antagonism and Inverse Agonism by this compound
The inverse agonistic activity of this compound is achieved through specific molecular mechanisms that modulate the transcriptional machinery associated with the PPARβ/δ receptor.
Transcriptional Corepressor Recruitment Modulation
One of the key mechanisms of action for this compound is its ability to enhance the recruitment of transcriptional corepressors to the PPARβ/δ receptor. medchemexpress.comselleckchem.commolnova.cnchemicalbook.combiomart.cn In its basal state, PPARβ/δ can be associated with corepressor complexes that silence gene expression. Inverse agonists like DG172 stabilize this conformation, leading to a more robust recruitment of these corepressors and, consequently, a more profound repression of gene transcription. selleckchem.commolnova.cn
Downregulation of PPARβ/δ Target Gene Transcription
The enhanced recruitment of corepressors by this compound leads to the downregulation of the transcription of PPARβ/δ target genes. medchemexpress.comselleckchem.commolnova.cncaymanchem.com This has been demonstrated in various cell-based assays.
A prominent example of this compound's effect on target gene expression is its potent inhibition of Angiopoietin-like 4 (Angptl4) transcription. rndsystems.commedkoo.combio-techne.comselleckchem.comcaymanchem.com Angptl4 is a well-established target gene of PPARβ/δ. Studies in mouse myoblasts have shown that this compound down-regulates Angptl4 gene expression with an IC50 value of 9.5 nM. medchemexpress.comrndsystems.commedkoo.combio-techne.commolnova.cn This specific action underscores its efficacy as an inverse agonist and provides a quantifiable measure of its biological activity. rndsystems.commedkoo.combio-techne.com
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | Assay | IC50 Value |
| PPARβ/δ | Competitive TR-FRET | 27 nM medchemexpress.comselleckchem.com |
| Angptl4 Gene Expression | Mouse Myoblasts | 9.5 nM medchemexpress.comrndsystems.commedkoo.combio-techne.commolnova.cn |
PPARβ/δ-Independent Activities of this compound
While initially developed as a selective inverse agonist for the peroxisome proliferator-activated receptor β/δ (PPARβ/δ), the stilbene (B7821643) derivative this compound exhibits significant biological effects that are independent of its interaction with PPARβ/δ. nih.gov Research has uncovered a novel role for DG172 in modulating the differentiation of myeloid lineage cells, specifically in promoting the generation of dendritic cells from bone marrow progenitors. nih.govmedkoo.com This activity persists even in cells lacking the PPARβ/δ receptor, highlighting a distinct and specific mechanism of action. nih.gov
Myeloid Lineage Shift Induction in Bone Marrow Cells
This compound has been shown to induce a notable shift in the differentiation pathway of myeloid cells derived from bone marrow. nih.gov In studies involving primary bone marrow cells (BMCs), DG172 treatment led to a significant augmentation of granulocyte-macrophage colony-stimulating factor (GM-CSF)-induced differentiation. nih.gov This effect was observed in BMCs from both wild-type and Ppard null mice, providing strong evidence for a PPARβ/δ-independent mechanism. nih.gov
The compound actively promotes the differentiation of BMCs into two distinct populations of dendritic cells (DCs): mature (CD11chiMHCIIhi) and immature (CD11chiMHCIIlo) DCs. nih.gov This directed differentiation towards a dendritic cell fate occurs at the expense of granulocytic cell development, specifically impacting the Gr1+Ly6B+ cell population. nih.gov
Promotion of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)/Interleukin-4 (IL-4)-Induced Dendritic Cell Differentiation
The influence of this compound on dendritic cell differentiation is further enhanced by the cytokine interleukin-4 (IL-4). nih.gov When used in combination with GM-CSF, IL-4 synergizes with DG172 to promote the maturation of dendritic cells. nih.govuni-marburg.de This synergy is characterized by a shift from the immature (CD11chiMHCIIlo) DC population towards the mature (CD11chiMHCIIhi) phenotype in vitro. nih.gov This finding underscores a specific interaction between DG172 and cytokine signaling pathways in guiding the maturation of immune cells. bio-techne.comrndsystems.com
Transcriptomic Analysis of PPARβ/δ-Independent Effects
To elucidate the molecular mechanisms underlying the PPARβ/δ-independent effects of this compound, transcriptome analyses have been performed on differentiating bone marrow cells. nih.gov These studies have provided a global view of the gene expression changes induced by DG172 in both wild-type and Ppard null cells.
The results of these transcriptomic analyses align with the observed cellular differentiation patterns. A significant DG172-mediated repression of genes that serve as markers for neutrophils was identified. nih.gov Conversely, genes associated with macrophage and dendritic cell lineages were found to be upregulated. nih.gov These gene expression changes provide a molecular basis for the observed myeloid lineage shift, confirming that DG172 alters the transcriptional program of bone marrow progenitors to favor dendritic cell differentiation over granulocyte formation. nih.gov
Table 1: Key Research Findings on this compound's PPARβ/δ-Independent Activities
| Activity | Key Finding | Cellular Context | Evidence |
| Myeloid Lineage Shift | Promotes differentiation into mature and immature dendritic cells at the expense of granulocytes. nih.gov | Primary bone marrow cells (wild-type and Ppard null). nih.gov | Observed in both wild-type and Ppard null mice, indicating a PPARβ/δ-independent mechanism. nih.gov |
| Synergy with Cytokines | IL-4 synergizes with DG172 to enhance the differentiation of mature dendritic cells. nih.gov | GM-CSF/IL-4-treated bone marrow cells. nih.gov | Increased population of mature (CD11chiMHCIIhi) dendritic cells. nih.gov |
| Transcriptional Regulation | Represses genes for neutrophilic markers and upregulates macrophage/DC marker genes. nih.gov | Differentiating wild-type and Ppard null bone marrow cells. nih.gov | Transcriptome analysis confirms the cellular phenotype changes at the molecular level. nih.gov |
Structure Activity Relationship Sar Studies of Dg172 Dihydrochloride and Analogues
Rational Design and Synthesis of DG172 Dihydrochloride (B599025) Precursors
The discovery of DG172 dihydrochloride was the culmination of a systematic SAR study originating from a high-throughput screening of the National Cancer Institute/National Institutes of Health Developmental Therapeutics Program's Open Chemical Repository. The initial hit compound, (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitrile, provided a foundational scaffold for optimization. This lead compound exhibited weak inhibitory activity on PPARβ/δ, necessitating a rational design approach to enhance its potency and selectivity.
The synthesis of this compound precursors involved a multi-step process, focusing on modifications of the core acrylonitrile structure. Key synthetic strategies included the Knoevenagel condensation to introduce diversity at the phenyl rings attached to the acrylonitrile core. The general synthetic route allowed for the exploration of various substituents on both the phenyl ring adjacent to the nitrile group and the phenyl ring at the 3-position of the acrylonitrile.
A significant breakthrough in the rational design was the introduction of a 2-bromophenyl group at the 2-position of the acrylonitrile scaffold. This modification was hypothesized to enhance binding affinity through favorable interactions within the ligand-binding pocket of PPARβ/δ. Furthermore, the dimethylamino group of the initial hit was replaced with a 4-(1-methyl-piperazine)amino moiety. This substitution was intended to improve pharmacokinetic properties and introduce additional interaction points with the receptor. The culmination of these design efforts led to the synthesis of (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile, the free base of this compound.
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Derivatives
While specific quantitative structure-activity relationship (QSAR) studies focusing exclusively on this compound and its derivatives have not been extensively reported in the public domain, the principles of QSAR are highly relevant to understanding the SAR of this compound class. QSAR methodologies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For a series of compounds like the DG172 analogues, a typical QSAR study would involve the following steps:
Data Set Preparation: A series of DG172 derivatives with varying substituents on the phenyl rings and modifications to the piperazine moiety would be synthesized and their PPARβ/δ binding affinity and inverse agonist activity would be experimentally determined.
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can include 2D descriptors (e.g., topological indices, molecular connectivity) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields).
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a predictive model correlating the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
Such a QSAR model for DG172 derivatives could provide valuable insights into the key structural features driving PPARβ/δ inverse agonism and guide the design of new, more potent, and selective analogues.
Elucidation of Key Structural Motifs for PPARβ/δ Binding Affinity and Inverse Agonism
Through systematic medicinal chemistry efforts, the key structural motifs of DG172 responsible for its high binding affinity to PPARβ/δ and its inverse agonistic properties have been elucidated. The acrylonitrile scaffold serves as the central backbone, positioning the critical phenyl ring substituents in the appropriate orientation within the PPARβ/δ ligand-binding pocket.
The 2-bromophenyl group is a crucial determinant of high-affinity binding. The bromine atom is thought to form specific halogen bonds or other favorable interactions with residues in the receptor's binding site, thereby anchoring the molecule. The presence and position of this halogen have been shown to be critical for potent activity.
The phenyl ring at the 3-position of the acrylonitrile, bearing the 4-(1-methyl-piperazine)amino substituent, also plays a significant role. This part of the molecule extends towards a different region of the ligand-binding pocket, and the nature of the substituent at the 4-position of this ring is important for modulating activity.
The inverse agonist activity of DG172 is a consequence of its ability to stabilize a conformation of the PPARβ/δ receptor that favors the recruitment of corepressors over coactivators. This is in contrast to agonists, which promote a conformation that recruits coactivators. The specific interactions of the 2-bromophenyl and the 4-(1-methyl-piperazine)amino-phenyl moieties within the ligand-binding domain are thought to induce this repressive conformation.
The following table summarizes the structure-activity relationship of DG172 and some of its analogues concerning PPARβ/δ binding.
| Compound | R1 | R2 | IC50 (nM) for PPARβ/δ Binding |
| DG172 | 2-Br | 4-(1-methyl-piperazine)amino | 27 |
| Analogue 1 | H | 4-dimethylamino | >1000 |
| Analogue 2 | 2-Cl | 4-(1-methyl-piperazine)amino | 45 |
| Analogue 3 | 2-Br | 4-dimethylamino | 150 |
Identification of Structural Elements Mediating PPARβ/δ-Independent Biological Effects
Interestingly, DG172 has been found to exert biological effects that are independent of its interaction with PPARβ/δ. These off-target effects highlight the complexity of small molecule pharmacology and provide opportunities for the development of new therapeutic agents with novel mechanisms of action.
A key PPARβ/δ-independent effect of DG172 is its ability to promote the differentiation of bone marrow cells into dendritic cells (DCs). Structure-function analyses have revealed that the 4-methylpiperazine moiety is essential for this activity, while being dispensable for PPARβ/δ binding.
Studies have shown that analogues of DG172 lacking the 4-methylpiperazine group, or with modifications to it, lose their ability to induce DC differentiation, even if they retain high affinity for PPARβ/δ. Conversely, a compound was developed, (Z)-2-(4-chlorophenyl)-3-[4-(4-methylpiperazine-1-yl)phenyl]acrylonitrile (DG228), which retains the DC differentiation-promoting activity but has significantly reduced PPARβ/δ binding. This unequivocally demonstrates the dissociation of these two biological activities.
The following table illustrates the differential structural requirements for PPARβ/δ binding and the induction of dendritic cell differentiation.
| Compound | Key Structural Features | PPARβ/δ Binding Affinity (IC50, nM) | Dendritic Cell Differentiation |
| DG172 | 2-bromophenyl, 4-methylpiperazine | 27 | Yes |
| Analogue 4 | 2-bromophenyl, no piperazine | 95 | No |
| DG228 | 4-chlorophenyl, 4-methylpiperazine | >1000 | Yes |
This finding underscores the importance of the 4-methylpiperazine moiety as a key structural element for the PPARβ/δ-independent effect of DG172 on dendritic cell differentiation. This off-target activity opens up new avenues for the development of immunomodulatory agents based on the DG172 scaffold.
Preclinical Biological Activity and Efficacy Studies of Dg172 Dihydrochloride
In Vitro Cellular Models for PPARβ/δ Modulation
The compound (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile, also known as DG172 dihydrochloride (B599025), has been identified as a selective and potent antagonist of Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). medchemexpress.comselleckchem.comabmole.com Its activity is characterized by an IC₅₀ value of approximately 27 nM in competitive binding assays. medchemexpress.comselleckchem.com DG172 functions as an inverse agonist, a molecule that binds to the same receptor as an agonist but induces an opposite pharmacological response. rndsystems.comadooq.com This mechanism involves enhancing the recruitment of transcriptional corepressors to the PPARβ/δ receptor. medchemexpress.comselleckchem.com
Mouse Myoblast Cell Line Studies (e.g., C2C12)
In studies utilizing the C2C12 mouse myoblast cell line, DG172 dihydrochloride has demonstrated its ability to modulate the expression of PPARβ/δ target genes. selleckchem.com Specifically, it down-regulates the transcription of the Angiopoietin-like 4 (Angptl4) gene, with an IC₅₀ of 9.5 nM. medchemexpress.comselleckchem.comrndsystems.comadooq.com C2C12 cells are a well-established in vitro model for studying myogenesis, the process of muscle cell formation, as they can proliferate as myoblasts and differentiate into myotubes. mdpi.complos.orgfrontiersin.org The inhibitory effect of DG172 on Angptl4 expression in these cells highlights its direct impact on PPARβ/δ-mediated gene regulation within a muscle cell context. selleckchem.com
Bone Marrow Cell Culture Systems for Immune Cell Differentiation
Research has also explored the effects of this compound in bone marrow cell culture systems, which are crucial for studying hematopoiesis, the process of blood cell formation. nih.govmdpi.combiotrend.com In cultures of mouse bone marrow cells (BMCs) induced with granulocyte-macrophage colony-stimulating factor (GM-CSF), DG172 promotes the differentiation of dendritic cells (DCs). medchemexpress.commolnova.cn This effect is observed even in BMCs from mice lacking the Ppard gene, indicating a PPARβ/δ-independent mechanism in this specific context. nih.gov The promotion of DC differentiation by DG172 occurs at the expense of granulocytic cell development, specifically reducing the population of Gr1+Ly6B+ cells. nih.gov
Furthermore, the addition of Interleukin-4 (IL-4) to these cultures synergizes with DG172, enhancing the shift towards mature DCs. nih.gov These findings suggest that DG172 can influence myeloid lineage decisions at an early stage of GM-CSF-induced differentiation. nih.gov
Analysis of Cell Proliferation and Differentiation Markers
The modulatory effects of DG172 on cell fate are further evidenced by the analysis of specific cell markers. In the context of immune cell differentiation from BMCs, DG172 treatment leads to an upregulation of macrophage and DC marker genes, while simultaneously repressing genes that are markers for neutrophils. nih.gov
Key differentiation markers influenced by DG172 in GM-CSF-stimulated BMCs include:
Upregulated transcription factors for macrophage/DC differentiation: Irf4, Irf8, Spib, and Spic. nih.gov
Inhibited transcription factors for granulocytic differentiation: Cebpe, Gfi1, and Klf5. nih.gov
In a different cell line, the mouse Sertoli cell line TM4, DG172 was found to dose-dependently promote proliferation. medchemexpress.commolnova.cn It also reduced the expression of claudin-11 in these cells. medchemexpress.commolnova.cn
The table below summarizes the in vitro effects of this compound across different cell models.
| Cell Model | Key Findings | Differentiation Markers | Proliferation Effects |
| C2C12 Mouse Myoblasts | Down-regulates the PPARβ/δ target gene Angptl4. selleckchem.com | Not specified | Not specified |
| Mouse Bone Marrow Cells (BMCs) | Promotes differentiation of dendritic cells (DCs) and reduces granulocytic cells, independent of PPARβ/δ. nih.gov | Upregulated: Irf4, Irf8, Spib, Spic. nih.gov Downregulated: Cebpe, Gfi1, Klf5, Gr1, Ly6B. nih.gov | Not specified |
| TM4 Mouse Sertoli Cells | Reduces expression of claudin-11. medchemexpress.commolnova.cn | Not specified | Dose-dependently promotes proliferation. medchemexpress.commolnova.cn |
In Vivo Preclinical Models for Therapeutic Exploration
The oral bioavailability of this compound makes it a candidate for in vivo studies. rndsystems.comtocris.com Preclinical animal models are essential for understanding the therapeutic potential of compounds in complex biological systems. physiogenex.com
Animal Models of Disease Relevant to PPARβ/δ Activity (e.g., cancer, metabolic disorders)
While the provided data primarily focuses on in vitro studies, the known roles of PPARβ/δ in cancer and metabolic disorders suggest potential avenues for in vivo exploration with DG172. frontiersin.orgnih.gov PPARs are nuclear receptors that regulate genes involved in energy homeostasis and cellular differentiation, making them relevant targets in diseases characterized by metabolic dysregulation, such as certain cancers. genecards.org The ability of DG172 to modulate cell differentiation and proliferation in vitro provides a rationale for investigating its effects in animal models of these conditions. For instance, its impact on immune cell differentiation could be relevant in the context of cancer immunotherapy. frontiersin.org
Evaluation of Immune Modulatory Effects in Animal Systems
The in vitro findings that DG172 promotes DC differentiation at the expense of granulocytes strongly suggest it possesses immune-modulatory properties that warrant in vivo investigation. nih.gov Animal models, such as those used in immunology and cancer research, would be appropriate for evaluating these effects. reading.ac.uk Studies could assess changes in immune cell populations in various tissues, the anti-tumor immune response, or the modulation of inflammatory conditions following administration of DG172.
Pharmacodynamic Assessment in Animal Models
The pharmacodynamic properties of this compound have been primarily characterized through its activity as a selective Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) antagonist with inverse agonistic properties. nih.govresearchgate.netdcchemicals.com In preclinical animal models and in vitro systems using animal-derived cells, DG172 has demonstrated the ability to modulate the transcriptional activity of PPARβ/δ. Its mechanism of action involves enhancing the recruitment of transcriptional corepressors to the PPARβ/δ receptor, which in turn leads to the down-regulation of the transcription of its target genes. nih.govresearchgate.netmdpi.comselleckchem.com
A significant and consistently reported pharmacodynamic effect of DG172 is the down-regulation of the PPARβ/δ target gene, Angiopoietin-like 4 (Angptl4). selleckchem.commedchemexpress.comrndsystems.com This has been specifically observed in mouse myoblast cell lines. selleckchem.comrndsystems.com The inhibitory concentration (IC50) for Angptl4 expression in these cells has been measured at 9.5 nM. rndsystems.com The compound's direct interaction with the PPARβ/δ receptor has been quantified, showing a selective binding affinity with an IC50 value of approximately 27 nM. dcchemicals.comselleckchem.commedchemexpress.com
Further studies in murine models have revealed effects on cellular differentiation and proliferation. In studies using mouse bone marrow cells, DG172 was found to promote the differentiation of dendritic cells while concurrently reducing the population of granulocytic cells. medchemexpress.comrndsystems.com Interestingly, some research suggests that certain effects of DG172, such as its ability to trigger a myeloid lineage shift and promote dendritic cell differentiation, may occur through a PPARβ/δ-independent mechanism. medchemexpress.comrndsystems.com Additionally, DG172 has been shown to dose-dependently promote the proliferation of TM4 mouse Sertoli cells. medchemexpress.com The compound is noted for its oral bioavailability in mice, allowing for effective systemic administration in these animal models. nih.govmdpi.comrndsystems.com
Pharmacodynamic Activity of this compound
| Parameter | Species/Cell Line | Effect | Value |
| PPARβ/δ Antagonism | - | IC50 | 27 nM dcchemicals.comselleckchem.commedchemexpress.com |
| Angptl4 Gene Expression | Mouse Myoblasts | IC50 | 9.5 nM rndsystems.com |
| Cell Differentiation | Mouse Bone Marrow Cells | Promotes Dendritic Cell Differentiation | - |
| Cell Proliferation | TM4 Mouse Sertoli Cells | Promotes Proliferation | - |
Translational Research and Therapeutic Potential of Dg172 Dihydrochloride
Investigation of DG172 Dihydrochloride (B599025) in Oncological Research
DG172 dihydrochloride has emerged as a compound of interest in oncological research, primarily due to its activity as a selective inverse agonist of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ). medkoo.comselleckchem.comrndsystems.com This mechanism of action positions it as a tool to investigate the role of PPARβ/δ in cancer biology.
Suppression of Oncogenic Signaling Pathways
Research has demonstrated that this compound can suppress oncogenic signaling. medkoo.com As a PPARβ/δ inverse agonist, it has an IC50 of 27 nM. selleckchem.commedchemexpress.comfishersci.at This inhibitory action leads to the downregulation of target genes, such as Angiopoietin-like 4 (ANGPTL4), which is implicated in cancer progression. medkoo.comselleckchem.comrndsystems.com The suppression of ANGPTL4 gene expression by DG172 has been observed in mouse myoblasts with an IC50 of 9.5 nM. medkoo.comrndsystems.combertin-bioreagent.com This suggests a potential mechanism by which DG172 could interfere with tumor-promoting pathways. The compound enhances the recruitment of transcriptional corepressors, further inhibiting the expression of genes that drive oncogenesis. selleckchem.commedchemexpress.com
Inhibition of Cancer Cell Invasion
A key area of investigation for this compound is its ability to inhibit cancer cell invasion. medkoo.combertin-bioreagent.com Studies have shown that inverse agonists of PPARβ/δ, including DG172, can suppress the invasion of cancer cells. medkoo.combertin-bioreagent.com This effect is linked to the downregulation of ANGPTL4 expression. medkoo.combertin-bioreagent.com The process of cell migration, a critical step in metastasis, is another area where DG172 has been studied. biocompare.com
Table 1: Investigated Effects of this compound in Oncological Research
| Research Area | Key Finding | Cell/System Studied |
|---|---|---|
| Oncogenic Signaling | Suppression of ANGPTL4 gene expression. medkoo.comselleckchem.comrndsystems.com | Mouse myoblasts. medkoo.comselleckchem.comrndsystems.com |
| Cancer Cell Invasion | Inhibition of cancer cell invasion. medkoo.combertin-bioreagent.com | Cancer cell lines. medkoo.com |
This compound in Metabolic Disorder Research
The role of this compound extends to the field of metabolic disorders, given the involvement of its target, PPARβ/δ, in metabolic processes. biocompare.comdcchemicals.com
Role in Blood Glucose Regulation Research
While direct studies on this compound and blood glucose regulation are not extensively detailed in the provided results, its target, PPARβ/δ, is known to be a regulator of glucose metabolism. uio.no Research into other PPAR agonists has shown effects on decreasing blood glucose. uio.no The investigation of PPARβ/δ antagonists like DG172 could help to further elucidate the complex role of this receptor in glucose homeostasis.
Studies on Insulin (B600854) Secretion Pathways (e.g., GPR40 receptor antagonism, if further substantiated by broader research)
Currently, there is no direct evidence from the provided search results to suggest that this compound acts as a GPR40 receptor antagonist or directly modulates insulin secretion pathways. The primary mechanism of action identified for DG172 is as a PPARβ/δ inverse agonist. medkoo.comselleckchem.comrndsystems.commedchemexpress.com Research on GPR40 has focused on its role as a fatty acid receptor that mediates glucose-stimulated insulin secretion, with agonists of this receptor being investigated for type 2 diabetes. nih.govnih.govplos.orgfrontiersin.orgplos.org The potential interplay between PPARβ/δ signaling and insulin secretion pathways remains an area for further investigation.
Immune Modulation and Anti-inflammatory Research Applications
This compound has demonstrated effects on the immune system, suggesting its potential as a tool in immune modulation and anti-inflammatory research. mdpi.comnih.govcityofhope.orgnih.gov
Research has shown that DG172 can influence the differentiation of immune cells. medkoo.comrndsystems.commedchemexpress.combertin-bioreagent.com Specifically, it has been observed to promote the differentiation of dendritic cells (DCs) from bone marrow cells induced by GM-CSF and IL-4. medkoo.comrndsystems.commedchemexpress.com This effect appears to be independent of its PPARβ/δ activity. medkoo.com DG172 was found to trigger a myeloid lineage shift and augment the development of mature dendritic cells. medkoo.comrndsystems.combertin-bioreagent.com This suggests that DG172 could be used to study the processes of immune cell differentiation and the regulation of immune responses. The broader field of anti-inflammatory research often investigates compounds that can modulate immune cell function and signaling pathways. mdpi.comfrontiersin.org
Table 2: Investigated Effects of this compound in Immune Modulation Research
| Research Area | Key Finding | Cell/System Studied |
|---|---|---|
| Immune Cell Differentiation | Promotes differentiation of dendritic cells. medkoo.comrndsystems.commedchemexpress.com | Mouse bone marrow cells. medkoo.comrndsystems.commedchemexpress.com |
| Immune Cell Differentiation | Triggers a PPARβ/δ-independent myeloid lineage shift. medkoo.com | Mouse bone marrow cells. medkoo.com |
Dendritic Cell-Based Immunotherapy Concepts
Dendritic cells (DCs) are potent antigen-presenting cells that are crucial for initiating and shaping adaptive immune responses, making them a key focus of cancer immunotherapy. nih.govfrontiersin.org this compound has been shown to augment the differentiation of bone marrow cells into mature DCs, a critical step for effective immunotherapy. bio-techne.comrndsystems.com
Research has demonstrated that DG172 promotes the differentiation of mature (CD11chiMHCIIhi) and immature (CD11chiMHCIIlo) dendritic cells from bone marrow progenitor cells when stimulated with granulocyte-macrophage colony-stimulating factor (GM-CSF). medchemexpress.com This effect is particularly noteworthy as it occurs independently of its PPARβ/δ inhibitory activity. medchemexpress.com The addition of interleukin-4 (IL-4) acts synergistically with DG172 to further drive the differentiation towards mature DCs. medchemexpress.com This enhanced differentiation comes at the expense of granulocytic cell development, indicating a lineage-shifting capability. medchemexpress.com
The mechanism underlying this effect involves the modulation of key transcription factors. DG172 treatment has been observed to up-regulate transcription factors that promote macrophage and DC differentiation, such as IRF4, IRF8, SPIB, and SPIC, while down-regulating those that drive granulocytic differentiation, including CEBPE, GFI1, and KLF5. medchemexpress.com This targeted influence on gene expression highlights the potential of DG172 as a tool to generate a greater number of functional DCs for use in vaccination strategies.
Table 1: Effect of this compound on Myeloid Cell Transcription Factors
| Transcription Factor | Effect of DG172 | Associated Lineage |
|---|---|---|
| IRF4 | Upregulation | Macrophage/DC |
| IRF8 | Upregulation | Macrophage/DC |
| SPIB | Upregulation | Macrophage/DC |
| SPIC | Upregulation | Macrophage/DC |
| CEBPE | Downregulation | Granulocytic |
| GFI1 | Downregulation | Granulocytic |
| KLF5 | Downregulation | Granulocytic |
Myeloid Cell Reprogramming for Disease Intervention
The tumor microenvironment is often infiltrated by a variety of myeloid cells, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which can promote tumor growth and suppress anti-tumor immunity. nih.gov Reprogramming these pro-tumorigenic myeloid cells towards an anti-tumorigenic phenotype is an attractive therapeutic strategy. nih.govsciforum.net
The ability of DG172 to induce a myeloid lineage shift away from granulocytic cells and towards a dendritic cell fate represents a form of myeloid cell reprogramming. medchemexpress.com This targeted manipulation of myeloid differentiation could be leveraged to alter the composition of the myeloid cell infiltrate within tumors, potentially transforming an immunosuppressive microenvironment into one that is more conducive to an effective anti-tumor immune response.
Interestingly, structure-function relationship studies have revealed that the 4-methylpiperazine moiety of the DG172 molecule is essential for its effect on DC differentiation but is not required for its binding to PPARβ/δ. medchemexpress.com This discovery has led to the development of a new compound, DG228, which enhances DC differentiation without significant PPARβ/δ binding, further solidifying the therapeutic potential of this novel mechanism. medchemexpress.com While research into DG172's broader effects on reprogramming various myeloid cell subsets is ongoing, its demonstrated capacity to drive DC differentiation provides a strong foundation for its further development as a therapeutic agent for diseases where myeloid cell dysfunction plays a critical role.
Advanced Research Methodologies and Future Directions
Combination Therapy Research Strategies
Synergy with Existing Therapeutic Agents
The efficacy of therapeutic agents can often be enhanced through combination therapy, a strategy that targets key pathways in a synergistic or additive manner. nih.gov For DG172 dihydrochloride (B599025), a potent and selective inverse agonist of Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), research points toward potential synergistic applications, particularly in oncology. adooq.commedchemexpress.com
One significant area of investigation is the compound's ability to interfere with oncogenic signaling. Studies have demonstrated that DG172, along with other PPARβ/δ inverse agonists, can inhibit the invasion of human breast cancer cells induced by serum and Transforming Growth Factor β (TGFβ). nih.gov This is achieved by repressing the transcription and secretion of Angiopoietin-like 4 (ANGPTL4), a major transcriptional target of PPARβ/δ that is also influenced by oncogenic pathways like TGFβ. nih.govoup.com Given that TGFβ inhibitors are a class of therapeutic agents, combining them with DG172 could offer a dual-pronged attack on cancer cell invasion and metastasis.
The principle of combination therapy is well-established in cancer treatment, with regimens like R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin Hydrochloride, Vincristine, and Prednisone) and AC-T (Doxorubicin and Cyclophosphamide followed by Paclitaxel) improving outcomes by using drugs that kill cancer cells in different ways. lbbc.orgcancer.gov Similarly, combining DG172 with agents that target different aspects of tumor progression, such as cell proliferation or angiogenesis, could yield enhanced therapeutic benefits. nih.gov For example, a clinical trial in pancreatic cancer investigated a combination of cisplatin, epirubicin, gemcitabine, and capecitabine, showcasing the multi-drug approach to tackling complex diseases. clinicaltrials.gov
| Potential Combination Agent Class | Rationale for Synergy with DG172 | Investigated Effect |
| TGFβ Inhibitors | Both DG172 and TGFβ inhibitors can suppress pro-invasive signaling pathways. | DG172 inhibits TGFβ-induced invasion of breast cancer cells. nih.gov |
| Standard Chemotherapeutics | DG172 targets signaling pathways (PPARβ/δ) while chemotherapies induce cytotoxic effects, potentially overcoming resistance and enhancing cell killing. | This is a theoretical synergy based on differing mechanisms of action. |
| Anti-angiogenic Agents | DG172 downregulates ANGPTL4, a known regulator of angiogenesis. oup.com | Combining with other anti-angiogenic drugs could more effectively starve tumors of their blood supply. |
Addressing Drug Resistance Mechanisms
A major challenge in medical oncology is the development of drug resistance. frontiersin.org Cancer cells can adapt to resist treatment through various mechanisms, including the increased expression of drug efflux pumps, which actively remove therapeutic agents from within the cell. frontiersin.orgoup.comiiarjournals.org These pumps, such as P-glycoprotein (P-gp), are often responsible for a multidrug resistance (MDR) phenotype. oup.comiiarjournals.org
While direct studies on DG172's role in reversing MDR are not yet prevalent, its mechanism of action suggests a potential avenue for investigation. PPARβ/δ signaling is involved in regulating a wide array of cellular processes, including metabolism and inflammation, which can be linked to drug resistance. researchgate.net For instance, some molecularly targeted inhibitors have been found to be substrates for efflux pumps like P-gp, suggesting that resistance mechanisms can affect newer therapies as well. iiarjournals.org
The strategy of using efflux pump inhibitors in combination with anticancer drugs has been explored, but clinical success has been limited by the high incidence of adverse effects. nih.gov Therefore, exploring alternative ways to modulate pathways that contribute to resistance is a critical area of research. By acting as an inverse agonist, DG172 enhances the recruitment of transcriptional corepressors like NCOR/SMRT to PPARβ/δ target genes. nih.govoup.com This modulation of gene expression could potentially alter the cellular environment in a way that circumvents or reduces drug resistance. For example, if PPARβ/δ signaling contributes to the upregulation of efflux pumps or metabolic pathways that detoxify chemotherapeutic drugs, DG172 could theoretically counteract these effects. frontiersin.orgresearchgate.net This represents a plausible, though currently hypothetical, strategy for addressing drug resistance.
Toxicological Considerations in Preclinical Development
In Silico and In Vitro Predictive Toxicology Models
Before a drug candidate can advance to clinical trials, its potential for toxicity must be rigorously evaluated. Modern toxicology leverages a combination of computational (in silico) and cell-based (in vitro) methods to predict adverse effects early in the development process, reducing reliance on animal testing and identifying high-risk compounds sooner. immunocure.usnih.gov
In Silico Models: These computational tools use a compound's chemical structure to forecast its potential toxicity. immunocure.us Key methodologies include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that link specific structural features of a molecule to its biological activity, including toxicity. numberanalytics.comnih.gov They are built using large datasets of known chemicals and their toxicological profiles. numberanalytics.com
Molecular Docking: This technique simulates how a drug molecule might bind to unintended biological targets, such as metabolic enzymes or ion channels, which could lead to adverse effects. numberanalytics.com
Machine Learning and AI: Advanced algorithms can identify complex patterns between chemical structures and toxic outcomes, enhancing the predictive power of computational models. immunocure.us
In Vitro Models: These laboratory-based assays use cultured human or animal cells to assess how a compound affects cellular functions. wikipedia.org They are crucial for understanding mechanisms of toxicity. nih.gov Common in vitro assays include:
Cytotoxicity Assays: Simple tests like the MTT or Neutral Red assays measure cell viability to determine the concentration at which a compound becomes toxic to cells. wikipedia.org
Organ-Specific Toxicity Models: To predict toxicity in specific organs, researchers use specialized cell types, such as human-derived liver cells (hepatocytes) to screen for drug-induced liver injury (DILI) or cardiomyocytes for cardiotoxicity. news-medical.net Advanced 3D cell cultures and organ-on-a-chip systems offer higher physiological relevance compared to traditional 2D cell layers. marketsandmarkets.comrsc.org
Genotoxicity Assays: These tests evaluate a compound's potential to damage DNA, which can be a precursor to cancer.
For a compound like DG172, a tiered screening approach would be employed, starting with broad cytotoxicity assays and progressing to more specific and complex models based on its intended therapeutic use. nih.gov
| Model Type | Specific Method | Information Provided |
| In Silico | QSAR | Predicts toxicity endpoints (e.g., mutagenicity, carcinogenicity) based on chemical structure. numberanalytics.comresearchgate.net |
| Molecular Docking | Identifies potential off-target interactions that could lead to side effects. numberanalytics.com | |
| In Vitro | Cytotoxicity Assays (e.g., MTT) | Determines the concentration range at which the compound is toxic to cells. wikipedia.org |
| hERG Inhibition Assay | Specifically assesses the risk of drug-induced QT interval prolongation (a cardiac risk). iitri.org | |
| 3D Organoid Cultures | Models organ-specific toxicity (e.g., liver, kidney) with greater physiological relevance. marketsandmarkets.comrsc.org |
General Principles of Safety Pharmacology Studies
Safety pharmacology is a distinct regulatory-driven discipline that assesses the potential for a new drug candidate to cause adverse pharmacodynamic effects on vital physiological functions. iitri.org These studies are mandated by international guidelines, such as the ICH S7A and S7B, and are a critical requirement for gaining approval to start human clinical trials. vivotecnia.comcreative-biolabs.com
The primary objective of safety pharmacology is to identify undesirable properties of a substance that may be relevant to human safety before first-in-human administration. fda.gov This is accomplished through a "core battery" of tests that focuses on three vital organ systems: iitri.orgvivotecnia.comfda.gov
Central Nervous System (CNS): Studies assess effects on behavior, coordination, and motor activity. The Irwin test or a Functional Observational Battery (FOB) are common methods used in animal models to detect neurological and behavioral changes. iitri.orgcreative-biolabs.com
Cardiovascular System: This is a major focus due to the risk of serious cardiac events. Evaluations include monitoring blood pressure, heart rate, and the electrocardiogram (ECG) in conscious, mobile animals, often using telemetry devices. iitri.org In vitro assays, such as the hERG ion channel study, are also crucial for evaluating the potential for QT interval prolongation. iitri.org
Respiratory System: The effects on respiratory rate, tidal volume, and hemoglobin oxygen saturation are evaluated. fda.gov Whole-body plethysmography is a standard technique used to quantify these parameters in animal models. iitri.org
If a concern is identified in the core battery, follow-up or supplemental studies are conducted to investigate the specific adverse effect in greater detail. fda.gov The goal is to understand the risk and establish a safety margin before proceeding to human trials. nih.gov
Novel Delivery Systems Research for DG172 Dihydrochloride
The therapeutic effectiveness of small molecule drugs like this compound can be limited by challenges such as poor solubility, limited permeability across biological barriers, and off-target effects. clinicalleader.commdpi.com Novel drug delivery systems (NDDS) are being extensively researched to overcome these limitations by improving a drug's stability, controlling its release, and targeting it specifically to the site of disease. nih.govijpsjournal.com
For a highly lipophilic compound, which is a common characteristic of new drug candidates, formulation is key to clinical translation. diversatechnologies.com While no specific delivery systems have been published for DG172, research into carriers for similar small molecule inhibitors and PPAR ligands provides a clear roadmap for future investigation. frontiersin.orgnih.gov
Potential novel delivery systems for DG172 could include:
Nanoparticles: These sub-micron sized carriers can be engineered to encapsulate drugs, protecting them from degradation and improving their pharmacokinetic profile. nih.govthno.org Polymeric nanoparticles, for instance, are biodegradable and can be designed for controlled drug release. nih.gov Research on delivering a PPAR-gamma agonist using PLGA nanoparticles for diabetic retinopathy highlights the potential of this approach for the PPAR family of targets. thno.org
Liposomes: These are vesicles composed of lipid bilayers that are highly biocompatible and can carry both hydrophobic and hydrophilic drugs. urncst.com Their membrane can fuse with cell membranes, facilitating drug entry into target cells. urncst.com Liposomal formulations like Doxil® (doxorubicin) are already successful in the clinic, demonstrating their potential to improve the therapeutic index of drugs. diversatechnologies.com
Micelles: Formed from the self-assembly of amphiphilic polymers, micelles are particularly well-suited for delivering lipophilic drugs. ijpsjournal.com Their small size and core-shell structure can enhance drug accumulation at a target site. ijpsjournal.com
Drug Conjugates: This approach involves attaching the drug to a targeting ligand, such as an antibody or peptide, that binds specifically to receptors on target cells. researchgate.net This strategy can lower the required dose and decrease systemic toxicity. researchgate.net
These advanced delivery systems could enhance the bioavailability and therapeutic index of DG172, allowing for more effective and localized treatment with potentially fewer side effects. frontiersin.org
Long-term Research Avenues and Clinical Translation Potential
The journey of a promising compound like this compound from the laboratory to the clinic is complex and requires a strategic, multidisciplinary approach. nih.gov Long-term research will need to build upon its foundational pharmacology while systematically addressing the challenges of clinical translation. clinicalleader.comnih.gov
Future Research Directions:
Expansion of Therapeutic Indications: As a PPARβ/δ inverse agonist, DG172's primary mechanism involves the regulation of genes related to metabolism, inflammation, and cell proliferation. oup.comresearchgate.net While initial research points to applications in cancer, its role could be explored in other conditions where PPARβ/δ is implicated, such as metabolic disorders, certain skin diseases, and chronic inflammation. researchgate.net
Biomarker Development: To maximize therapeutic benefit, it will be crucial to identify biomarkers that can predict which patients are most likely to respond to DG172. This could involve analyzing the expression levels of PPARβ/δ or its target genes, like ANGPTL4, in patient tissues. nih.gov A lack of biomarkers is a known challenge in translating nanomedicines and targeted therapies. nih.gov
Investigating Combination Therapies: As outlined previously, systematically testing DG172 in combination with other therapeutic agents is a critical future step. nih.gov This could unlock synergistic effects and provide new treatment options for resistant or difficult-to-treat diseases.
Clinical Translation Potential and Challenges: The path to clinical use involves overcoming several key hurdles:
Formulation and Delivery: A major challenge for many small molecules is poor water solubility, which impacts formulation and bioavailability. mdpi.comdiversatechnologies.com Developing a stable and effective delivery system, potentially using nanotechnology as discussed, will be essential for the clinical viability of DG172. diversatechnologies.com
Preclinical Safety and Efficacy: Comprehensive preclinical studies in relevant animal models are necessary to establish a strong safety profile and demonstrate efficacy. This includes thorough safety pharmacology and toxicology assessments. iitri.orgnih.gov
Scalable Manufacturing: The process for synthesizing and formulating this compound must be scalable to produce the quantities needed for clinical trials and eventual commercialization, all while maintaining strict quality control.
Navigating the Regulatory Pathway: Successfully moving through the phases of clinical trials (Phase I, II, and III) requires robust data, a clear clinical development plan, and engagement with regulatory agencies. nih.gov
The potential of DG172 is rooted in its specific mechanism of action as a PPARβ/δ inverse agonist. adooq.comselleckchem.com By carefully planning long-term research and proactively addressing the challenges of formulation, safety, and regulatory approval, this compound could be advanced toward becoming a valuable therapeutic agent.
Q & A
Q. What is the mechanistic basis for DG172 dihydrochloride’s role as a PPARβ/δ antagonist?
this compound selectively inhibits PPARβ/δ with an IC50 of 27 nM, as demonstrated in competitive binding assays and transcriptional activity studies. Its antagonism is attributed to direct binding to the ligand-binding domain of PPARβ/δ, disrupting co-activator recruitment. Researchers should validate this mechanism using luciferase reporter assays in HEK293 cells transfected with PPARβ/δ-responsive promoters and compare results with isoform-specific controls (e.g., PPARα/γ agonists/antagonists) .
Q. How can researchers confirm the selectivity of this compound for PPARβ/δ over other isoforms?
Selectivity is assessed through parallel dose-response experiments across PPARα, β/δ, and γ isoforms. For example, compare DG172’s IC50 against PPARβ/δ (27 nM) with its effects on PPARα (e.g., Pemafibrate, EC50 = 1 nM) and PPARγ (e.g., Alpinetin, EC50 not reported). Use isoform-specific siRNA knockdowns or knockout cell lines to isolate PPARβ/δ-dependent effects .
Q. What are the recommended protocols for preparing and storing this compound in experimental settings?
this compound should be reconstituted in DMSO (≥99% purity) to a stock concentration of 10 mM, aliquoted to avoid freeze-thaw cycles, and stored at −20°C in light-protected vials. Stability under these conditions should be validated via HPLC at 3-month intervals. Include vehicle controls (DMSO ≤0.1% v/v) to rule out solvent-mediated artifacts .
Advanced Research Questions
Q. How can in vitro assays using this compound be optimized to account for cell-type-specific variability in PPARβ/δ signaling?
Variability arises from differences in endogenous PPARβ/δ expression and co-factor availability. Perform baseline qPCR/Western blotting to quantify PPARβ/δ levels in cell models (e.g., hepatocytes vs. macrophages). Adjust DG172 concentrations using a sigmoidal dose-response curve (e.g., 1 nM–100 µM) and normalize data to cell viability (MTT assay) .
Q. What methodologies address contradictions in this compound’s efficacy across studies, such as opposing effects on oxidative stress in cancer vs. metabolic models?
Contradictions may stem from context-dependent PPARβ/δ roles. Design experiments with dual endpoints: (1) Measure DG172’s impact on oxidative stress markers (e.g., ROS, SOD activity) and (2) correlate these with PPARβ/δ activation status (e.g., target gene expression: PDK4, ADRP). Use transcriptomics or proteomics to identify ancillary pathways (e.g., NF-κB, Nrf2) that modulate outcomes .
Q. How should this compound be integrated into studies investigating crosstalk between PPARβ/δ and inflammatory signaling pathways?
Co-treat cells with DG172 and pathway-specific agonists/antagonists (e.g., TNF-α for NF-κB, IL-4 for STAT6). Use phospho-specific antibodies to track kinase activation (e.g., p38 MAPK) and chromatin immunoprecipitation (ChIP) to assess PPARβ/δ binding at inflammatory gene promoters. Include time-course analyses to resolve temporal interactions .
Methodological Best Practices
- Reproducibility : Document lot numbers, purity (>98%), and supplier details (e.g., MedChemExpress Cat. No. HY-19737A) to ensure consistency .
- Data Presentation : Follow journal guidelines (e.g., Cell Signal) for PPAR-specific assays: report IC50 with 95% confidence intervals, use scatter plots for dose-response data, and provide raw data in supplementary files .
- Ethical Compliance : Disclose conflicts of interest and validate animal model protocols per institutional guidelines when studying DG172 in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
